3-(2-Bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one
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Overview
Description
3-(2-Bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a piperidinone ring in its structure suggests potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenylamine and 2-bromo-2-methylpropanoic acid.
Formation of Intermediate: The 3-methylphenylamine is reacted with 2-bromo-2-methylpropanoic acid under acidic conditions to form an amide intermediate.
Cyclization: The amide intermediate undergoes cyclization in the presence of a base to form the piperidinone ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of iodinated or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and piperidinone ring may play a crucial role in binding to these targets, leading to specific biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one
- 3-(2-Fluoro-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one
- 3-(2-Iodo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one
Uniqueness
The presence of the bromine atom in 3-(2-Bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness can be exploited in specific synthetic and medicinal applications.
Properties
Molecular Formula |
C16H20BrNO2 |
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Molecular Weight |
338.24 g/mol |
IUPAC Name |
3-(2-bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C16H20BrNO2/c1-11-6-4-7-12(10-11)18-9-5-8-13(15(18)20)14(19)16(2,3)17/h4,6-7,10,13H,5,8-9H2,1-3H3 |
InChI Key |
BMPGZZTZDDEKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C(C)(C)Br |
Origin of Product |
United States |
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